The synthesis of 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide typically involves a multi-step process starting from commercially available para-methyl-acetophenone and ethyl trifluoroacetate []. The reaction conditions, including the choice of base, solvent, temperature, and reaction time, significantly impact the overall yield of the final product.
The molecular structure of 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide has been characterized by various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR []. The molecule exhibits significant twists between the benzene and pyrazole rings, contributing to its specific interactions with biological targets []. The sulfonamide group displays an approximately tetrahedral geometry, influencing its hydrogen bonding capabilities within crystal structures [].
4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide can undergo various chemical modifications, leading to the creation of derivatives with potentially enhanced pharmacological properties. For instance, the carboxylic acid derivative of celecoxib, 4-[1-(4-aminosulfonylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid, can be further modified by esterification followed by hydrazinolysis to generate novel benzenesulfonamide derivatives [].
4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide acts as a potent and selective COX-2 inhibitor []. COX-2 is responsible for the production of prostaglandins, lipid mediators involved in inflammation and pain. By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4